4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol
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Overview
Description
4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the amino and hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl-containing compound, while substitution reactions could introduce various functional groups at the amino position.
Scientific Research Applications
4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The amino and hydroxyl groups can also interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: The parent compound of the imidazole ring system.
Histamine: A biologically active amine derived from histidine.
Uniqueness
4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-3-(3-methylimidazol-4-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11-6-10-5-8(11)7(4-9)2-3-12/h5-7,12H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSOHYYDUQEOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(CCO)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1466561-22-7 |
Source
|
Record name | 4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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